NR4A1 Antagonism: Functional Distinction from C-DIM5 Agonist in Pancreatic Cancer Cells
In a direct head-to-head reporter gene assay conducted in PANC-28 pancreatic cancer cells, 4-(di(1H-indol-3-yl)methyl)phenol (C-DIM8) demonstrated unambiguous NR4A1 antagonist activity by inhibiting reporter gene expression induced by the structurally related C-DIM5 agonist. At a concentration of 20 μM, C-DIM8 effectively suppressed C-DIM5-induced transcriptional activation [1]. This functional antagonism represents a qualitative pharmacological distinction—C-DIM8 and C-DIM5 produce opposite effects on the same NR4A1 transcriptional axis despite belonging to the same C-DIM structural class. This evidence directly addresses the substitution risk: a researcher seeking NR4A1 agonism would select C-DIM5; a researcher requiring pathway inhibition must select C-DIM8.
| Evidence Dimension | NR4A1 transcriptional activity (reporter gene assay) |
|---|---|
| Target Compound Data | Inhibition of C-DIM5-induced reporter gene expression at 20 μM |
| Comparator Or Baseline | C-DIM5 (Nur77 agonist, Item No. 27980) induces reporter gene expression |
| Quantified Difference | Opposite functional polarity (antagonism vs. agonism) |
| Conditions | PANC-28 pancreatic cancer cells, reporter gene assay |
Why This Matters
This evidence establishes that the target compound is not a functional substitute for its closest structural analog C-DIM5; they produce opposing biological outcomes at the same molecular target.
- [1] Bertin Bioreagent. C-DIM8 Product Overview. CAT N°: 30694. Available at: https://www.bertin-bioreagent.com/c-dim8/ View Source
